Lipophilicity (logP) Differentiation from the 1,7,7-Trimethyl Analog (Borneol) Influences Partitioning Behavior
The computed logP of 5,5-dimethylbicyclo[2.2.1]heptan-2-ol is 1.80 (ChemSrc) to approximately 2.5 (vendor estimate), compared to an XlogP of 2.70 for the 1,7,7-trimethyl analog borneol (CAS 507-70-0) . This logP difference of approximately 0.2–0.9 units indicates that the 5,5-dimethyl compound is measurably less hydrophobic, which can translate into higher aqueous solubility and altered membrane permeability in biological assays [1]. For procurement decisions in medicinal chemistry, this property difference means that the 5,5-dimethyl scaffold may be preferred when a lower logP norbornanol core is required to meet Lipinski compliance.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 1.80 (ChemSrc); logP ~2.5 (vendor estimate) |
| Comparator Or Baseline | Borneol (1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol): XlogP = 2.70 |
| Quantified Difference | ΔlogP ≈ 0.2–0.9 units (target less lipophilic) |
| Conditions | Computed values (AlogP, XlogP) from chemical databases; experimental logP data not available for target compound |
Why This Matters
For formulation scientists and medicinal chemists, a 0.5–0.9 log unit difference in lipophilicity can significantly affect aqueous solubility, LogD-driven permeability, and off-target binding, making the 5,5-dimethyl scaffold a discrete selection criterion over the more lipophilic borneol scaffold.
- [1] PlantaE DB. Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, exo- (XlogP 2.70). https://plantaedb.com/compounds/borneol View Source
